Cas no 35028-09-2 (1-Hexanone, 1-(4-ethylphenyl)-)

1-Hexanone, 1-(4-ethylphenyl)-, is a specialized organic compound featuring a hexanone backbone substituted with a 4-ethylphenyl group. This structure imparts unique chemical properties, making it valuable in synthetic organic chemistry and industrial applications. Its ketone functionality allows for reactivity in condensation, reduction, and nucleophilic addition reactions, while the aromatic ethylphenyl moiety enhances stability and influences solubility characteristics. The compound is particularly useful as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its well-defined molecular structure ensures consistent performance in research and production processes, offering precise control in synthetic pathways. Suitable for laboratory and industrial use, it is handled under standard safety protocols for ketone derivatives.
1-Hexanone, 1-(4-ethylphenyl)- structure
35028-09-2 structure
Product Name:1-Hexanone, 1-(4-ethylphenyl)-
CAS No:35028-09-2
MF:C14H20O
MW:204.308004379272
MDL:MFCD01095861
CID:3946709
PubChem ID:5153602
Update Time:2025-06-11

1-Hexanone, 1-(4-ethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Hexanone, 1-(4-ethylphenyl)-
    • 1-(4-ethylphenyl)hexan-1-one
    • 35028-09-2
    • AKOS009339942
    • SCHEMBL6656228
    • MDL: MFCD01095861
    • Inchi: 1S/C14H20O/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11H,3-7H2,1-2H3
    • InChI Key: PPGYZBZOOKQNGT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CC)CCCCC

Computed Properties

  • Exact Mass: 204.151415257g/mol
  • Monoisotopic Mass: 204.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 17.1Ų

1-Hexanone, 1-(4-ethylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB435559-1 g
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35028-09-2
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€635.40 2023-07-18
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1-Hexanone, 1-(4-ethylphenyl)- Suppliers

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(CAS:35028-09-2)1-Hexanone, 1-(4-ethylphenyl)-
Order Number:A1156480
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:33
Price ($):793.0
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Additional information on 1-Hexanone, 1-(4-ethylphenyl)-

Comprehensive Overview of 1-Hexanone, 1-(4-ethylphenyl)- (CAS No. 35028-09-2)

1-Hexanone, 1-(4-ethylphenyl)- (CAS No. 35028-09-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4-Ethylphenyl 1-hexanone, is characterized by its unique molecular structure and diverse applications. This comprehensive overview aims to provide a detailed understanding of the compound's properties, synthesis methods, biological activities, and potential uses in various scientific and industrial contexts.

The molecular formula of 1-Hexanone, 1-(4-ethylphenyl)- is C12H18O, with a molecular weight of approximately 178.27 g/mol. The compound consists of a hexanone backbone substituted with a 4-ethylphenyl group. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.

In terms of physical properties, 1-Hexanone, 1-(4-ethylphenyl)- is a colorless liquid at room temperature with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's boiling point is around 230°C, and its melting point is approximately -35°C. These properties make it suitable for various laboratory and industrial processes where controlled conditions are necessary.

The synthesis of 1-Hexanone, 1-(4-ethylphenyl)- can be achieved through several routes. One common method involves the condensation of 4-ethylbenzaldehyde with hexanoic acid followed by reduction to form the corresponding alcohol, which is then oxidized to the ketone. Another approach involves the reaction of 4-ethylbenzoyl chloride with hexylmagnesium bromide to form the ketone directly. These synthetic pathways have been optimized to achieve high yields and purity levels, making the compound readily available for research and development purposes.

In recent years, significant advancements have been made in understanding the biological activities of 1-Hexanone, 1-(4-ethylphenyl)-. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 1-Hexanone, 1-(4-ethylphenyl)- can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, its antioxidant activity has been attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

The potential applications of 1-Hexanone, 1-(4-ethylphenyl)- in pharmaceutical research are promising. Its anti-inflammatory and antioxidant properties make it a candidate for the development of new drugs targeting inflammatory diseases and conditions associated with oxidative stress. For example, ongoing clinical trials are exploring its efficacy in treating conditions such as rheumatoid arthritis and neurodegenerative disorders. Preliminary results have shown promising outcomes, suggesting that this compound could play a significant role in future therapeutic strategies.

Beyond its biological applications, 1-Hexanone, 1-(4-ethylphenyl)- has found utility in various industrial processes. In the chemical industry, it serves as an intermediate in the synthesis of other organic compounds and polymers. Its solubility properties make it an effective solvent for a wide range of materials, including resins and coatings. In addition, its low toxicity profile compared to many other organic solvents makes it a safer alternative for use in industrial settings.

Safety considerations are an essential aspect when handling any chemical compound. While 1-Hexanone, 1-(4-ethylphenyl)- is generally considered safe under proper handling conditions, it is important to follow standard safety protocols to minimize potential risks. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound and ensuring adequate ventilation in laboratory settings.

In conclusion, 1-Hexanone, 1-(4-ethylphenyl)- (CAS No. 35028-09-2) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure confers valuable chemical and physical properties that make it an important reagent in various scientific disciplines. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic applications, positioning it as a promising candidate for future developments in drug discovery and industrial processes.

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Amadis Chemical Company Limited
(CAS:35028-09-2)1-Hexanone, 1-(4-ethylphenyl)-
A1156480
Purity:99%
Quantity:1g
Price ($):793.0
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